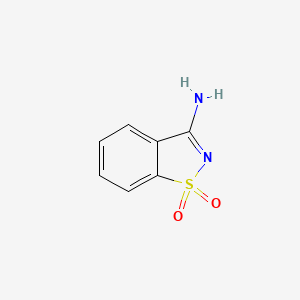

1,2-Benzisothiazol-3-amine 1,1-dioxide

Descripción

Historical Context of Benzisothiazole Derivatives

The history of the benzisothiazole ring system dates back to the discovery of its most famous derivative, saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), in the late 19th century. The journey of the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), within chemical synthesis began in 1923. Early synthetic methods for creating these compounds were developed in the 1960s. These initial laboratory-scale syntheses, however, often involved harsh reaction conditions which made large-scale industrial production challenging. Over the years, research has led to the development of more efficient and varied synthetic routes. For instance, methods have been developed starting from readily available precursors like 2-mercaptobenzamides or o-chlorobenzonitrile. organic-chemistry.orgmdpi.com These advancements have made a wide range of benzisothiazole derivatives more accessible for research and industrial applications.

Significance of the 1,2-Benzisothiazole (B1215175) Scaffold in Chemical Research

The 1,2-benzisothiazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govrsc.org This means that this particular molecular framework is frequently found in compounds that exhibit a wide range of biological activities. The versatility of the benzisothiazole ring allows for the synthesis of a large number of derivatives with diverse functions. nih.gov

Derivatives of the 1,2-benzisothiazole scaffold have been investigated for a multitude of therapeutic applications. nih.gov Research has shown that compounds containing this structure can exhibit significant antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov For example, certain benzisothiazole derivatives have shown marked cytotoxicity against human cancer cell lines, particularly leukemia cells. nih.gov Others have been identified as potent inhibitors of enzymes like phosphomannose isomerase, which has implications for anti-tumor applications and blood glucose regulation. mdpi.com The broad spectrum of biological activity associated with this scaffold continues to make it an attractive target for medicinal chemists in the search for new therapeutic agents. nih.gov

Current Research Landscape and Emerging Applications of 1,2-Benzisothiazol-3-amine (B112332) 1,1-dioxide

While the broader class of benzisothiazoles is widely studied, research focusing specifically on 1,2-Benzisothiazol-3-amine 1,1-dioxide is more specialized. This compound is recognized as a specialty chemical available for research purposes, particularly in the field of proteomics. scbt.com

The synthesis of derivatives of this compound has been reported in the scientific literature. For example, the synthesis of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been achieved by reacting saccharin with m-chloroaniline. nih.gov This suggests a potential synthetic pathway to the parent compound and its analogues from saccharin, a readily available starting material. The investigation into such derivatives indicates an ongoing interest in exploring the chemical space around the this compound core for potential new applications.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 7668-28-2 | scbt.com |

| Molecular Formula | C₇H₆N₂O₂S | scbt.com |

| Molecular Weight | 182.20 g/mol | scbt.com |

Table 2: List of Mentioned Compounds

| Compound Name | Other Names/Synonyms | Core Scaffold |

|---|---|---|

| This compound | --- | 1,2-Benzisothiazole |

| 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Saccharin | 1,2-Benzisothiazole |

| 1,2-benzisothiazol-3(2H)-one | BIT | 1,2-Benzisothiazole |

| N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide | --- | 1,2-Benzisothiazole |

| 2-mercaptobenzamide | --- | Benzene (B151609) |

| o-chlorobenzonitrile | --- | Benzene |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOQSOJREDRYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227476 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7668-28-2 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007668282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iminosaccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1lambda6,2-benzothiazole-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KM32M9L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,2 Benzisothiazol 3 Amine 1,1 Dioxide

Established Synthetic Routes to 1,2-Benzisothiazol-3-amine (B112332) 1,1-dioxide and its Precursors

The foundational methods for synthesizing 1,2-benzisothiazol-3-amine 1,1-dioxide and its precursors have been well-documented, providing a basis for further development in the field.

Synthesis from o-Aminobenzenesulfonamides

The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides, which are structurally related to the target compound, can be initiated from o-aminobenzenesulfonamides. These precursors undergo reactions to form the heterocyclic ring system. For instance, the reaction of 2-chlorosulfonylbenzoyl chloride with N-amino heterocycles can yield N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides. researchgate.net

Derivatization of 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

Saccharin (B28170), chemically known as 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, serves as a versatile starting material for producing a range of derivatives. nih.govresearchgate.neteuropa.eu Its stable benzisothiazole ring makes it an ideal scaffold for chemical modifications. researchgate.net Methods for N- and O-alkylation of saccharin are well-established, allowing for the straightforward synthesis of novel molecules. nih.gov Furthermore, derivatization of the benzene (B151609) ring of saccharin has been explored, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create saccharin-1,2,3-triazole conjugates. nih.gov The reaction of saccharin with organolithium compounds is another route to synthesize 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. rsc.org

Table 1: Selected Derivatization Reactions of Saccharin

| Starting Material | Reagent(s) | Product Type | Reference |

| Saccharin | Organolithium compounds | 3-Substituted 1,2-benzisothiazole 1,1-dioxides | rsc.org |

| Saccharin | Azide/Alkyne partners, Cu(I) catalyst | Saccharin-1,2,3-triazole conjugates | nih.gov |

| N-t-butyl-6-trimethylsilylethynyl-1,2-benzisothiazole-3-one-1,1-dioxide | TBAF, Acetic Acid | N-t-Butyl-6-ethynyl-1,2-benzisothiazole-3-one-1,1-dioxide | nih.gov |

This table is not exhaustive and represents examples of derivatization strategies.

Nitration Processes and Subsequent Reductions to the Amine

While direct nitration of the this compound core is not a primary synthetic route found in the provided results, the concept of nitration followed by reduction is a fundamental transformation in aromatic chemistry. This strategy is often employed to introduce an amino group onto an aromatic ring. In the context of related benzisothiazole synthesis, this would typically involve nitrating a precursor molecule and then reducing the nitro group to an amine.

Cyclization and Condensation Reactions in Benzisothiazole Synthesis

The formation of the benzisothiazole ring often relies on cyclization and condensation reactions. Intramolecular cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides provides a novel and general synthesis for 2-substituted 1,2-benzisothiazolin-3-ones. acs.org Another key reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of diesters to form cyclic β-keto esters. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This reaction is particularly effective for creating five- and six-membered rings. libretexts.orglibretexts.org For example, the cyclization of 1,6-diesters yields five-membered rings, while 1,7-diesters produce six-membered rings. libretexts.orglibretexts.org

The synthesis of 1,2-benzisothiazol-3(2H)-one can be achieved through the cyclization of 2-(alkylthio)benzaldehyde oximes using a halogenating agent. google.com This process can even be performed in a one-pot synthesis starting from 2-(alkylthio)benzaldehyde. google.com Additionally, traditional methods involve the chlorination of 2,2'-dithiodibenzoic acid followed by an ammonia (B1221849) solution to achieve a closed loop and obtain the final product. google.com A process starting from o-chlorobenzonitrile involves reaction with anhydrous sodium hydrosulfide, acidification to o-mercaptobenzonitrile, followed by reaction with water and chlorine gas, heating, and crystallization. google.com

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Catalytic Approaches in Benzisothiazole Formation

Catalysis plays a crucial role in modern synthetic strategies for benzisothiazoles, offering milder reaction conditions and improved yields. Copper-catalyzed reactions are prominent in the formation of the S-N bond in benzisothiazoles. researchgate.net For instance, the intramolecular N-S bond formation in 2-mercaptobenzamides can be catalyzed by Cu(I) under an oxygen atmosphere to produce benzo[d]isothiazol-3(2H)-ones in high yields. nih.gov Other metal catalysts, such as ruthenium, have been used for the intramolecular oxidative coupling of N-arylthioureas to synthesize 2-aminobenzothiazoles. nih.gov Nickel(II) catalysts have also been employed for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Green chemistry principles are being increasingly applied to benzothiazole (B30560) synthesis. One approach involves the use of N-bromosuccinimide/tetrabutylammonium (B224687) bromide in a non-halogenated solvent like 1,2-dimethoxyethane (B42094) (DME) for the intramolecular cyclization of phenylthioureas. mdpi.com This method avoids harsh conditions and toxic metal catalysts. mdpi.com One-pot syntheses, such as the reaction of isothiocyanates with amines, also contribute to greener chemical processes. mdpi.com

Table 2: Catalytic Systems in Benzisothiazole Synthesis

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Reference |

| RuCl₃ | Intramolecular Oxidative Coupling | N-arylthioureas | 2-Aminobenzothiazoles | nih.gov |

| Ni(II) | Cyclization | N-arylthioureas | 2-Aminobenzothiazoles | nih.gov |

| Cu(I) | Intramolecular N-S Bond Formation | 2-Mercaptobenzamides | Benzo[d]isothiazol-3(2H)-ones | nih.gov |

| N-bromosuccinimide/Bu₄NBr | C(aryl)-S Bond Formation | Phenylthioureas | 2-Substituted Benzothiazoles | mdpi.com |

This table highlights some of the catalytic methods used in the synthesis of benzisothiazole derivatives.

Electrochemical Methods for Sulfoximine and Benzisothiazole Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, utilizing electricity as a clean redox agent to forge complex molecular architectures, thereby avoiding harsh chemical oxidants or reductants. nih.govresearchgate.net This approach has been successfully applied to the synthesis of sulfoximines and, more pertinently, to the benzisothiazole core structure.

Recent advancements have demonstrated the electrochemical synthesis of benzisothiazol-3(2H)-ones through an intramolecular dehydrogenative N–S bond formation. nih.govresearchgate.net In a notable example reported by the Chen group in 2021, various benzo[d]isothiazol-3(2H)-ones were synthesized in moderate to good yields from 2-mercaptobenzamide starting materials. nih.govresearchgate.net This process is conducted via constant-current electrolysis in an undivided cell, with tetrabutylammonium bromide serving as an additive. researchgate.net A key advantage of this method is the generation of hydrogen gas (H₂) as the only byproduct, highlighting its green credentials. nih.govresearchgate.net

The proposed mechanism for this electrochemical cyclization begins with the oxidation of the 2-mercaptobenzamide at the anode to generate a thiyl radical intermediate. nih.gov This is followed by intermolecular coupling and deprotonation to yield a disulfide intermediate, which is then further oxidized at the anode. The final product is formed through an intramolecular cyclization and deprotonation sequence. nih.gov

While direct electrochemical synthesis of this compound is not extensively documented, methods for the related sulfoximines offer valuable insights. These include the electrochemical imination of sulfoxides and the radical cross-coupling of sulfonimidoyl and styryl radicals to form vinyl sulfoximines. rsc.orgacs.org

Table 1: Electrochemical Synthesis of Benzisothiazole and Related Derivatives

| Method | Starting Material | Key Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Dehydrogenative N-S Cyclization | 2-Mercaptobenzamides | Constant-current electrolysis, undivided cell, (n-Bu)₄NBr | Benzo[d]isothiazol-3(2H)-ones | nih.gov, researchgate.net |

| Oxidative Dehydrocoupling | Sulfoximines and Thiols | Electrochemical oxidative cross-coupling | N-Sulfenylsulfoximines | acs.org |

| Radical Cross-Coupling | Sulfinamides and Bromostyrenes | Electrochemical generation of radicals | Vinyl Sulfoximines | rsc.org |

| Imination of Sulfoxides | Sulfoxides and N-aminophthalimide | Potentiostatic conditions, divided cell | N-Phthalimidoyl Sulfoximines | acs.org |

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries, simplifying purification and enabling combinatorial approaches. nih.govmdpi.com Several solid-phase strategies have been developed for the synthesis of benzothiazole derivatives, which share a common heterocyclic core with the title compound.

One approach, reported by Tang et al., utilizes a resin-bound cyclic malonic ester. electronicsandbooks.com This resin-bound intermediate is highly reactive and can undergo a sequence of reactions, including reaction with an aryl isothiocyanate, treatment with bromine, and subsequent cleavage from the resin with perchloric acid to yield the final benzothiazole product. electronicsandbooks.comresearchgate.net

Another efficient method involves a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol (B119425) and benzoic acid derivatives, using molecular iodine as a catalyst. nih.govmdpi.com This technique is noted for being economical, rapid, and environmentally friendly due to the absence of solvents. mdpi.com

Furthermore, solid-phase methods have been developed for creating 2-benzothiazolyl amino acids. mdpi.com This involves the acylation of a resin-bound 2-aminobenzenethiol with activated carboxylic acids, followed by treatment with a mild acid solution, which liberates and simultaneously cyclizes the intermediate to form the 2-substituted benzothiazole. mdpi.com

Table 2: Solid-Phase Synthesis of Benzothiazole Derivatives

| Strategy | Resin/Support | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Cyclic Malonic Ester Route | Resin-bound cyclic malonic ester | Aryl isothiocyanates, Bromine, Perchloric acid | Substituted 2-Methylbenzothiazoles | researchgate.net, electronicsandbooks.com |

| Iodine-Catalyzed Condensation | Solid support (reactant) | 2-Aminothiophenol, Benzoic acid derivatives, I₂ | Benzothiazole derivatives | nih.gov, mdpi.com |

| Acyl-aminobenzenethiol Cyclization | Resin-bound 2-aminobenzenethiol | Carboxylic acids, DIC, TFA, TES | 2-Substituted Benzothiazoles | mdpi.com |

Mechanism of Formation of this compound

The formation of the 1,2-benzisothiazole 1,1-dioxide core, commonly known as saccharin, is a foundational step, with the introduction of the 3-amino group being a key subsequent or tandem transformation.

Detailed Reaction Mechanisms for Key Synthetic Steps

The synthesis of N-substituted 1,2-benzisothiazol-3-amine 1,1-dioxides can be achieved by heating saccharin with a primary amine. For example, the reaction of saccharin with m-chloroaniline at reflux results in the formation of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. nih.gov The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the saccharin ring. This is followed by the elimination of a water molecule to form the C=N double bond of the final product.

Alternatively, a highly reactive precursor, 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide (saccharyl chloride), can be employed. walisongo.ac.id This intermediate is synthesized from saccharin and phosphorus pentachloride via nucleophilic substitution. walisongo.ac.id The reactivity of saccharyl chloride towards nucleophilic substitution is enhanced by the potent electron-withdrawing sulfone (SO₂) group. walisongo.ac.id Reaction with an amine would proceed through a nucleophilic aromatic substitution (SₙAr) type mechanism, involving the addition of the amine to the C-3 position followed by the elimination of the chloride ion to yield the 3-amino derivative.

The formation of the foundational benzisothiazol-3-one ring itself can proceed through several mechanistic pathways, including:

Intramolecular Cyclization: 2-Mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization, often catalyzed by transition metals like copper or cobalt, to form the N-S bond. nih.govresearchgate.net

Electrochemical Cyclization: As previously discussed, an electrochemical approach facilitates N-S bond formation through a dehydrogenative coupling mechanism. researchgate.net

Cascade Reactions: 2-Halobenzamides can react with a sulfur source, such as potassium thiocyanate (B1210189) (KSCN), in a copper-catalyzed cascade reaction that involves sequential C-S and N-S bond formation. nih.gov

Role of Intermediates in Reaction Pathways

The specific intermediates involved are dictated by the chosen synthetic route. In the modern syntheses of the core benzisothiazole ring, radical and organometallic species play a crucial role.

In the electrochemical synthesis from 2-mercaptobenzamides, the initial oxidation at the anode generates a thiyl radical intermediate . nih.gov This is followed by the formation of a disulfide intermediate which is a key species that undergoes further oxidation and cyclization. nih.gov

The cobalt-catalyzed aerobic cyclization of 2-mercaptobenzamide is also proposed to proceed through a thiyl radical intermediate , generated by the oxidation of the starting material by a Co(III) species. researchgate.net

For the copper-catalyzed cascade reaction of 2-bromobenzamide (B1207801) with KSCN, the proposed mechanism involves an initial oxidative addition to form a Cu(I)-amide complex . This complex undergoes ligand exchange with KSCN, followed by reductive elimination to produce a thiocyanate intermediate , which then cyclizes. nih.gov

In the synthesis of the 3-amino derivative from saccharin, a tetrahedral intermediate is formed upon the nucleophilic attack of the amine on the carbonyl carbon, prior to dehydration.

Table 3: Key Intermediates in the Synthesis of the Benzisothiazole Core

| Synthetic Pathway | Intermediate Structure/Name | Role in Mechanism | Reference(s) |

|---|---|---|---|

| Electrochemical Cyclization | Thiyl Radical | Initial species formed at the anode | nih.gov |

| Electrochemical Cyclization | Disulfide Intermediate | Undergoes further oxidation before cyclization | nih.gov |

| Cobalt-Catalyzed Cyclization | Thiyl Radical | Undergoes intramolecular nucleophilic attack by the N-H bond | researchgate.net |

| Copper-Catalyzed Cascade | Thiocyanate Intermediate | Undergoes intramolecular nucleophilic substitution to form the ring | nih.gov |

Computational Studies on Reaction Energetics and Transition States

While computational chemistry is a formidable tool for elucidating reaction mechanisms, calculating transition state energies, and predicting reaction outcomes, specific computational studies focusing on the reaction energetics and transition states for the formation of this compound are not prominently featured in the surveyed literature.

However, computational methods are widely applied in related heterocyclic chemistry. Such studies would typically employ Density Functional Theory (DFT) to model the reaction pathways. For instance, in the nucleophilic attack of an amine on saccharin, computational analysis could map the potential energy surface, identify the structure of the transition state for the formation of the tetrahedral intermediate, and calculate the activation energy barrier for this key step. Similarly, for the SₙAr reaction on saccharyl chloride, calculations could compare the energies of possible intermediates and transition states to confirm the most likely mechanistic pathway. These theoretical investigations provide invaluable insights that complement experimental findings.

Chemical Transformations and Derivatization of this compound

The structure of this compound features a nucleophilic exocyclic amino group at the C-3 position, which is the primary site for chemical transformations and derivatization. The reactivity of this amine is modulated by the electron-withdrawing nature of the fused heterocyclic ring system. This allows for a range of derivatization reactions, creating a library of related compounds.

Potential transformations include:

N-Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides).

N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents onto the nitrogen atom.

N-Arylation: The amino group could participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl derivatives.

Sulfonamide Formation: Treatment with sulfonyl chlorides would yield the corresponding sulfonamides, a common motif in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would lead to the formation of substituted ureas and thioureas, respectively.

These transformations enable the systematic modification of the compound's properties for various applications. nih.gov

Table 4: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| N-Acylation | R-COCl, Base | N-Acyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| N-Alkylation | R-X, Base | N-Alkyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| Sulfonamide Formation | R-SO₂Cl, Base | N-Sulfonyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| Urea Formation | R-NCO | N-Substituted urea derivative |

| Thiourea Formation | R-NCS | N-Substituted thiourea derivative |

Reduction Reactions of Nitro-Substituted Benzisothiazoles

A common and effective method for the preparation of this compound involves the reduction of a corresponding nitro-substituted precursor. The synthesis typically starts from a readily available nitro-substituted benzisothiazole derivative, such as 6-nitro-1,2-benzisothiazolin-3-one 1,1-dioxide. chemicalbook.comsimsonpharma.comscbt.com The nitro group, being an electron-withdrawing group, can be selectively reduced to an amino group under various reaction conditions.

Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and clean reaction profile. google.com The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The choice of solvent can vary, with common options including ethanol, methanol, or ethyl acetate. The reaction conditions, such as temperature and pressure, are generally mild.

| Reactant | Reagents and Conditions | Product |

| 6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | 6-Amino-1,2-benzisothiazolin-3-one 1,1-dioxide |

| 6-Nitro-1,2-benzisothiazolin-3-one 1,1-dioxide | Fe/HCl, Ethanol/Water, Reflux | 6-Amino-1,2-benzisothiazolin-3-one 1,1-dioxide |

| 5-Nitro-1,2-benzisothiazol-3-amine 1,1-dioxide | SnCl₂·2H₂O, Ethanol, Reflux | 1,2-Benzisothiazol-3,5-diamine 1,1-dioxide |

This table presents representative examples of reduction reactions and is not exhaustive.

Nucleophilic Aromatic Substitution Reactions of Substituted Benzisothiazoles

Nucleophilic aromatic substitution (NAS) provides a versatile route to introduce the amino group at the 3-position of the 1,2-benzisothiazole 1,1-dioxide core. This can be achieved by reacting a suitable precursor bearing a good leaving group at the 3-position with a nitrogen nucleophile.

One notable example involves the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide with amines. rsc.orgsigmaaldrich.com However, the reaction of 3-chloro-1,2-benzisothiazole itself with certain nucleophiles can sometimes lead to ring-fission products. rsc.org A more successful approach involves the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) or its derivatives with amines. For instance, the reaction of saccharin with anilines can yield N-aryl-1,2-benzisothiazol-3-amine 1,1-dioxides. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and tautomerization to the more stable amino-benzisothiazole form.

| Starting Material | Nucleophile | Conditions | Product |

| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Ammonia | High Pressure, High Temperature | This compound |

| Saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) | Aniline | Heat, Lewis Acid Catalyst (optional) | N-Phenyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| Saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) | Substituted Anilines | High Temperature, Neat or in High-Boiling Solvent | N-(Substituted-phenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide |

This table illustrates the general principle of nucleophilic aromatic substitution for the synthesis of the target compound and its derivatives.

Alkylation and Acylation Strategies on the Amine Moiety

The exocyclic amino group of this compound is a key site for further functionalization through alkylation and acylation reactions. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

Alkylation: N-alkylation can be achieved by reacting the amine with various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base and solvent system is important to control the degree of alkylation and to avoid potential side reactions.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid generated during the reaction. These acylated derivatives are important intermediates for the synthesis of more complex molecules. For instance, acylation of 3-amino-1,2-benzisothiazole with haloacyl chlorides furnishes intermediates that can be further reacted with amines to produce derivatives with potential local anesthetic activity. nih.gov

| Substrate | Reagent | Conditions | Product |

| This compound | Methyl Iodide, K₂CO₃ | Acetone, Reflux | N-Methyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| This compound | Acetyl Chloride, Pyridine | Dichloromethane, 0 °C to Room Temperature | N-Acetyl-1,2-benzisothiazol-3-amine 1,1-dioxide |

| 3-Amino-1,2-benzisothiazole | Chloroacetyl chloride | Inert solvent | 3-(2-Chloroacetamido)-1,2-benzisothiazole |

This table provides examples of alkylation and acylation reactions on the amine moiety.

Formation of Complex Derivatives with Extended Side Chains

Building upon the core structure of this compound, a variety of complex derivatives with extended side chains have been synthesized to explore their therapeutic potential. These synthetic strategies often involve multi-step sequences starting from the functionalized core.

One approach involves the introduction of an ethylamine (B1201723) side chain at the 3-position. For example, the synthesis of 2-(1,2-benzisothiazol-3-yl)ethylamine derivatives has been reported. beilstein-journals.org These compounds can be prepared by reacting a suitable 3-substituted benzisothiazole with a two-carbon synthon containing a protected amino group, followed by deprotection. These extended side chains can then be further modified to introduce additional functional groups or to be conjugated with other molecules, such as amino acids, to create hybrid structures with potentially enhanced biological activities.

| Core Structure | Reagent/Synthetic Strategy | Product Type |

| 3-Substituted-1,2-benzisothiazole | Reaction with a protected 2-aminoethylating agent, followed by deprotection. | 2-(1,2-Benzisothiazol-3-yl)ethylamine derivatives |

| 3-Amino-1,2-benzisothiazole 1,1-dioxide | Acylation with a bifunctional linker, followed by coupling with another bioactive moiety. | Conjugates with extended and functionalized side chains |

| 3-(Haloacyl)amino-1,2-benzisothiazole | Reaction with various primary or secondary amines. | Alkylaminoacyl derivatives of 3-amino-1,2-benzisothiazole nih.gov |

This table outlines strategies for the synthesis of complex derivatives with extended side chains.

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopy is a cornerstone in the chemical analysis of benzisothiazole derivatives, offering non-destructive ways to probe the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of benzisothiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For 1,2-Benzisothiazol-3-amine (B112332) 1,1-dioxide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the benzene (B151609) ring and the amine group. The four aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.5-8.5 ppm) due to their varied electronic environments and spin-spin coupling. The protons of the exocyclic amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the typical range of 120-140 ppm. The carbon atom attached to the amine group (C3) and the quaternary carbons of the benzene ring involved in fusion would also show characteristic chemical shifts. Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed for more complex derivatives to definitively assign proton and carbon signals and establish long-range connectivities. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2-Benzisothiazol-3-amine 1,1-dioxide This table is predictive and based on typical values for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | ¹H | 7.5 - 8.5 | Multiplet |

| Amine Protons | ¹H | Variable (broad singlet) | s (broad) |

| Aromatic Carbons | ¹³C | 120 - 140 | |

| C3 (C-NH₂) | ¹³C | ~150-160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its amine, sulfone, and aromatic components.

The primary amine (-NH₂) group gives rise to two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org The sulfone group (SO₂) is identified by strong, distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found near 1150 cm⁻¹ and 1350 cm⁻¹, respectively. uc.edu Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. vscht.czmsu.edu The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule that can be used for identification by comparison with a reference spectrum. msu.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretch | 3500 - 3300 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Sulfone (S=O) | Asymmetric Stretch | ~1350 | Strong |

| Sulfone (S=O) | Symmetric Stretch | ~1150 | Strong |

| Aromatic (C=C) | Stretch | 1600 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (C₇H₆N₂O₂S), the calculated monoisotopic mass is 182.0150 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for related benzisothiazole structures may involve the loss of small, stable molecules such as sulfur dioxide (SO₂), leading to significant fragment ions. researchgate.net Other potential fragmentations could include cleavage of the heterocyclic ring and loss of the amine group. researchgate.net Analysis of the isotopic pattern of the molecular ion peak can also confirm the presence of a sulfur atom.

Crystallographic Analysis of this compound and Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the premier technique for determining the absolute structure of crystalline solids. While the specific crystal structure for the parent compound this compound is not widely published, detailed structural analyses of its derivatives have been reported, providing valuable insights into the core benzisothiazole framework.

For example, the crystal structure of a derivative, N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, has been determined. nih.gov This compound crystallizes in the triclinic space group P-1. nih.gov The analysis reveals that the 1,2-benzisothiazol-3-amine portion of the molecule is nearly planar. nih.gov Such studies confirm the molecular connectivity and provide precise measurements of bond lengths and angles, which are consistent with the presence of an aromatic system fused to the isothiazole dioxide ring.

Table 3: Representative Crystallographic Data for a Derivative, N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₉ClN₂O₂S | nih.gov |

| Molecular Weight | 292.73 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.2223 (10) | nih.gov |

| b (Å) | 7.9138 (12) | nih.gov |

| c (Å) | 11.2175 (17) | nih.gov |

| α (°) | 96.178 (6) | nih.gov |

| β (°) | 98.840 (5) | nih.gov |

| γ (°) | 97.574 (5) | nih.gov |

| Volume (ų) | 622.63 (16) | nih.gov |

| Z | 2 | nih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal packing of this compound and its derivatives is stabilized by a network of intermolecular interactions, which can be precisely mapped using X-ray diffraction data. Hydrogen bonding plays a crucial role in defining the supramolecular architecture.

Furthermore, π-π stacking interactions are observed between the aromatic rings of neighboring molecules, with centroid-centroid distances of approximately 3.73 Å. nih.gov These stacking interactions contribute significantly to the consolidation of the crystal packing. nih.gov In other derivatives, such as 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, weak C-H···O hydrogen bonds are also key stabilizing forces. researchgate.net The study of these non-covalent interactions is essential for understanding the solid-state properties of these compounds.

Chromatographic Separation and Purity Profiling

The rigorous assessment of purity and the isolation of "this compound" necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for purity profiling and impurity identification, while preparative chromatography is essential for obtaining highly pure material for further studies.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the accurate quantification and purity assessment of this compound. While specific methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally related compounds, such as 1,2-benzisothiazol-3(2H)-one (BIT), provide a strong foundation for method development.

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. A suitable starting point for method development would be a C18 column, such as a Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comsielc.com An acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comsielc.com Detection is typically performed using a UV detector, with wavelengths of 275 nm or 200 nm being effective for similar benzisothiazole structures. sielc.com

Method development would involve optimizing several key parameters to achieve the desired separation of the main compound from any potential impurities.

Key HPLC Method Development Parameters:

| Parameter | Initial Conditions & Optimization Strategy |

| Stationary Phase | Start with a C18 column (e.g., Newcrom R1, 3.2 x 50 mm, 100Å). If necessary, explore other stationary phases like C8 or phenyl columns to alter selectivity. |

| Mobile Phase | Begin with a gradient of acetonitrile and water with 0.1% TFA. The gradient can be optimized (e.g., initial and final organic phase concentration, gradient slope) to ensure adequate separation of all components. Isocratic elution may be suitable for simpler impurity profiles. |

| Flow Rate | A typical starting flow rate is 0.5 mL/min for a standard analytical column. This can be adjusted to optimize run time and resolution. |

| Detection Wavelength | Monitor at 275 nm and 200 nm initially. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal wavelength for all compounds of interest. |

| Column Temperature | Maintain a constant column temperature (e.g., 25-30 °C) to ensure reproducible retention times. Temperature can be adjusted to fine-tune selectivity. |

A stability-indicating HPLC method would also need to be developed to separate the parent compound from any degradation products that may form under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. These impurities can arise from the manufacturing process, degradation, or storage. Given the structural similarity to saccharin (B28170), potential impurities could include related benzisothiazole derivatives, starting materials, or by-products of side reactions. nih.gov

For GC-MS analysis, the sample is typically dissolved in a suitable organic solvent and injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectral data that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

A study on the impurities in commercial sodium saccharin utilized GC-MS to detect and characterize low levels of organic impurities. nih.gov Identified process-related impurities included N-methylsaccharin and methyl anthranilate. nih.gov This suggests that analogous impurities, such as N- and S-alkylated derivatives or precursors, could potentially be found in this compound.

Typical GC-MS Parameters for Impurity Analysis:

| Parameter | Typical Conditions |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often used for broad impurity screening. |

| Injection Mode | Split or splitless injection, depending on the expected concentration of impurities. |

| Temperature Program | A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to elute a wide range of compounds. |

| Carrier Gas | Helium is commonly used as the carrier gas. |

| MS Ionization | Electron Ionization (EI) is standard for generating reproducible mass spectra for library matching. |

| MS Detector | A quadrupole or ion trap mass analyzer is commonly used. |

For non-volatile impurities or those that are thermally labile, derivatization may be necessary to increase their volatility for GC-MS analysis.

Techniques for Preparative Separation and Isolation

For applications requiring highly pure this compound, such as for the generation of reference standards or for specific biological assays, preparative separation and isolation techniques are employed. These methods are essentially scaled-up versions of analytical chromatography.

Preparative High-Performance Liquid Chromatography (Preparative HPLC):

Preparative HPLC is a widely used technique for purifying compounds at the milligram to gram scale. aralyse.tech The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes. warwick.ac.uk An analytical HPLC method is typically developed and optimized first, and then scaled up for preparative separation. agilent.com The goal is to maximize throughput while maintaining the required purity of the collected fractions. lcms.cz

Key Considerations for Scaling to Preparative HPLC:

| Consideration | Description |

| Column Dimensions | Larger internal diameter and longer columns are used to accommodate larger sample loads. |

| Particle Size | Larger particle size stationary phases are often used to reduce backpressure. |

| Flow Rate | Flow rates are significantly higher and are scaled proportionally to the cross-sectional area of the preparative column. |

| Sample Loading | The amount of sample injected is maximized without compromising the resolution between the target compound and its impurities. agilent.com |

| Fraction Collection | A fraction collector is used to collect the eluent containing the purified compound as it exits the detector. |

Column Chromatography:

For larger-scale purification (gram to kilogram), traditional column chromatography is a cost-effective method. This technique involves packing a glass column with a stationary phase, typically silica gel or alumina. The crude sample is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase.

In the context of related heterocyclic compounds, such as 1,2,3-benzoxathiazine 2,2-dioxide derivatives, column chromatography with a mobile phase of petroleum ether and ethyl acetate has been successfully used for purification. nih.gov A similar approach could be adapted for this compound, with the solvent system being optimized through preliminary thin-layer chromatography (TLC) experiments to achieve the desired separation. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and the solvent evaporated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Effects on Biological Activity

The amino group at the 3-position of the 1,2-benzisothiazole (B1215175) scaffold is a key site for modification to alter antimicrobial properties. Research has shown that N-substitutions can significantly enhance or diminish activity against various bacterial and fungal strains. For instance, the synthesis of N-(1,2-benzisothiazol-3-yl)amidines, which are derivatives of the amino group, has been explored. nih.gov Studies revealed that amidines featuring unsaturated alkyl chains, such as a propenyl group, exhibited the most potent antimicrobial activity. nih.gov This suggests that the presence of a π-system in the substituent is an important factor for enhancing antimicrobial effects. nih.gov Derivatives of the related 1,2-benzisothiazolin-3-one scaffold are generally found to be among the most active substances against microorganisms. nih.gov In contrast, related benzisoxazole compounds were often devoid of significant activity. nih.gov

The table below summarizes the effect of different amino group substitutions on the antimicrobial activity of 1,2-benzisothiazole derivatives.

| Derivative Class | Substituent Type | Observed Antimicrobial Effect |

| N-(1,2-benzisothiazol-3-yl)amidines | Unsaturated alkylic chains (e.g., propenyl) | Highest antimicrobial activity, particularly against Gram-positive bacteria and yeasts. nih.gov |

| N-(1,2-benzisothiazol-3-yl)amidines | Saturated alkylic chains | Lower antimicrobial activity compared to unsaturated derivatives. |

| 3-Alkylamino-2,1-benzisothiazoles | Alkyl groups | Generally inactive in mutagenicity assays. nih.gov |

| 3-Acylamino-2,1-benzisothiazoles | Acyl groups | Showed mutagenic activity in some assays. nih.gov |

This table is generated based on findings for 1,2-benzisothiazole and its 2,1-isomer derivatives to illustrate the impact of N-substitution.

The nitro group (NO₂) is a significant functional group in medicinal chemistry, acting as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). nih.govnih.gov Its strong electron-withdrawing nature can alter the electronic properties of the entire molecule, which may enhance interactions with biological targets. nih.govnih.gov However, the presence of a nitro group is often associated with toxicity and mutagenicity. nih.govoup.com

The biological and toxic effects of nitroaromatic compounds are largely dependent on the reduction of the nitro group within cells. nih.gov This enzymatic reduction can produce reactive intermediates, such as nitroso and hydroxylamine species, which can bind to cellular macromolecules like DNA, leading to cell damage and mutagenic effects. nih.govnih.gov The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these chemicals. nih.gov For example, studies on nitroaromatic compounds have shown that the number and orientation of nitro groups are related to their toxicity. astm.org Research on the related 2,1-benzisothiazole scaffold demonstrated that derivatives containing an aromatic nitro group possessed genotoxic properties. nih.gov

| Feature of Nitro Group | Implication for Biological Activity | Implication for Toxicity |

| Electron-Withdrawing Nature | Modifies molecular polarity and electronic properties, potentially favoring interactions with nucleophilic sites in proteins like enzymes. nih.govnih.gov | Makes the aromatic ring resistant to oxidative degradation, contributing to environmental persistence. nih.gov |

| Metabolic Reduction | Can be a necessary activation step for antimicrobial activity in some compounds (e.g., 5-nitroimidazoles). nih.gov | Forms toxic intermediates (nitroso, hydroxylamine) that can damage DNA and cause mutagenicity. nih.govnih.gov |

| Positional Isomerism | The position of the NO₂ group on the aromatic ring can influence the molecule's biological activity profile. mdpi.com | The orientation of nitro groups (ortho, para vs. meta) can significantly affect the toxicity of the compound. astm.org |

Modifying the side chains attached to the 1,2-benzisothiazole 1,1-dioxide scaffold is a key strategy for developing potent and selective enzyme inhibitors. The length, flexibility, and functional groups of these side chains dictate how the molecule fits into and interacts with the active site of a target enzyme.

Studies on related 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives have demonstrated this principle effectively. For instance, novel derivatives were synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov In this case, the introduction of a benzenesulfonamide group bearing a pyrazole moiety resulted in compounds with high anti-inflammatory activity, comparable to the commercial drug celecoxib. nih.gov

Similarly, N-substituted 1,2-benzisothiazol-3(2H)-ones have been investigated as inhibitors of the dengue virus NS2BNS3 protease. A library of derivatives with varying N-alkyl and N-aryl side chains was synthesized. Dose-response experiments revealed that several of these derivatives could bind to the protease with inhibitory concentrations (IC₅₀) in the micromolar range, with compounds like 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one showing the ability to suppress viral replication. mdpi.com This highlights how both the length of an alkyl chain and the electronic nature of an aryl substituent can be tuned to optimize enzyme inhibition.

| Target Enzyme | Scaffold/Derivative Class | Key Side Chain Feature | Resulting Activity |

| Cyclooxygenase-2 (COX-2) | 1,2-Benzisothiazol-3(2H)-one-1,1-dioxide | Benzenesulfonamide with pyrazole moiety | High anti-inflammatory and inhibitory activity. nih.gov |

| Dengue Virus NS2BNS3 Protease | N-Substituted 1,2-Benzisothiazol-3(2H)-ones | N-alkyl and N-aryl side chains of varying lengths and electronic properties | Inhibition in the micromolar range; suppression of viral replication. mdpi.com |

| HIV Integrase | 1,2-Benzothiazine-3-carboxamide 1,1-dioxide | Various hydrophobic groups at the N-2 position | Potent anti-HIV activity. nih.gov |

Conformational Analysis and Molecular Recognition

Understanding the three-dimensional shape and flexibility of the 1,2-benzisothiazole-3-amine 1,1-dioxide scaffold is essential for predicting how it will interact with biological targets. Conformational analysis and computational modeling provide powerful tools for this purpose.

The 1,2-benzisothiazole 1,1-dioxide scaffold is not entirely rigid. The orientation of substituents, particularly those attached to the nitrogen atom, can lead to different stable conformations. Quantum chemical calculations and matrix-isolation infrared spectroscopy have been used to study the conformational landscape of derivatives like 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. core.ac.ukresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand (such as a 1,2-benzisothiazole-3-amine 1,1-dioxide derivative) and its biological target (typically a protein or enzyme).

Molecular Docking predicts the preferred binding mode and affinity of a ligand within the active site of a target protein. This method has been successfully applied to derivatives of the 1,2-benzisothiazole scaffold. For example, docking studies of 1,2-Benzisothiazol-3-amine (B112332) tbdms identified it as a potential agonist for AMP-activated protein kinase (AMPK), a target for type 2 diabetes treatment. pnrjournal.com Another study used docking to investigate how novel benzenesulfonamide derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide bind within the active site of the COX-2 enzyme, providing a rationale for their observed inhibitory activity. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movements of the ligand and protein over time to assess the stability of their complex. najah.edumdpi.com A stable complex is indicated by low root-mean-square deviation (RMSD) values for the protein and ligand throughout the simulation. najah.edu MD simulations have been used to confirm the stable binding of potential inhibitors to their targets, showing that the key interactions predicted by docking are maintained over a simulated period. researchgate.netnih.gov These simulations offer critical insights into the physical changes and interactions that stabilize the ligand in the binding pocket of the enzyme. najah.edu

| Computational Method | Application to 1,2-Benzisothiazole Derivatives | Target | Key Findings |

| Molecular Docking | Predicted binding mode of 1,2-Benzisothiazol-3-amine tbdms | AMP-activated protein kinase (AMPK) | Identified the compound as a potential AMPK agonist. pnrjournal.com |

| Molecular Docking | Analyzed interactions of benzenesulfonamide derivatives | Cyclooxygenase-2 (COX-2) | Revealed high predicted binding affinities for selective inhibitors. nih.gov |

| Molecular Docking | Proposed binding mechanism | HIV Integrase | Suggested that derivatives might act by chelating Mg²⁺ ions in the active site. nih.gov |

| Molecular Dynamics | Assessed stability of ligand-protein complex | Various enzymes | Confirmed stable interactions within the binding pocket, indicated by low RMSD and RMSF fluctuations. najah.edunih.gov |

Theoretical and Computational Chemistry Applications of 1,2-Benzisothiazol-3-amine 1,1-dioxide

Theoretical and computational chemistry provide powerful tools for understanding the properties and biological activities of molecules like this compound at an atomic level. These methods allow for the investigation of electronic structure, prediction of reactivity, and the rational design of new therapeutic agents.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems, such as atoms, molecules, and the condensed phases. For the 1,2-benzisothiazole scaffold, DFT calculations are instrumental in elucidating the geometric and electronic properties that govern its reactivity and interactions.

Studies on closely related benzisothiazole derivatives demonstrate the utility of DFT in this context. For instance, theoretical studies on compounds like 1,2-benzisothiazol-3-(2H)-thione-1,1-dioxide have been performed using DFT at the BLYP/6-31G(d,p) level. ukim.mk Such calculations involve the use of Becke's 1988 exchange functional and the correlation functional of Lee, Yang, and Parr to solve the Kohn-Sham equations. ukim.mk

Furthermore, DFT is used to determine electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ukm.my The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. For related benzothiazolyl-benzoylthiourea compounds, studies have shown that the HOMO is often located on the benzothiazole (B30560) moiety, while the LUMO is situated on other parts of the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively. ukm.my

Table 1: Illustrative Data from DFT Calculations on Related Benzisothiazole Structures

| Computational Method | Basis Set | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| BLYP | 6-31G(d,p) | Geometry Optimization | Provides stable molecular conformations and structural parameters (bond lengths, angles). | ukim.mk |

| DFT | - | Vibrational Frequencies | Confirms optimized structure is a true minimum on the potential energy surface. | ukim.mk |

| DFT/TD-DFT | - | HOMO-LUMO Orbitals | Identifies electron-rich (HOMO) and electron-poor (LUMO) regions, indicating sites of reactivity. | ukm.my |

| DFT | - | Electronic Properties | Determines charge distribution and molecular electrostatic potential, crucial for understanding intermolecular interactions. | ukm.my |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are essential for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are highly valuable in drug discovery for predicting the activity of novel compounds and guiding the synthesis of more potent analogues.

For the broader class of 1,2-benzisothiazol-3-one derivatives, QSAR models have been successfully developed to predict their inhibitory activity against specific biological targets, such as caspase-3, an enzyme involved in apoptosis. brieflands.com In a typical QSAR study, a dataset of compounds with known biological activities (e.g., IC₅₀ values, which are converted to pIC₅₀) is used. brieflands.com The dataset is divided into a training set for model generation and a test set for model validation. brieflands.com

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors related to electronegativity, atomic masses, van der Waals volumes, and specific atom-centered fragments. brieflands.com A statistical method, such as stepwise multiple linear regression (SW-MLR), is then employed to build a model that links these descriptors to the biological activity. brieflands.com

The predictive power and robustness of the resulting QSAR model are evaluated using statistical metrics like the correlation coefficient (R²) for the training set, the predictive R² for the test set, and the leave-one-out cross-validation coefficient (Q²). brieflands.com For a QSAR model on caspase-3 inhibitors based on the 1,2-benzisothiazol-3-one scaffold, a model with a high correlation coefficient (R² = 0.91) and good cross-validation coefficient (Q² = 0.80) was developed. brieflands.com Such models indicate that properties like electronegativity and atomic volume play a significant role in the inhibitory activity of these compounds. brieflands.com

Table 2: Key Parameters in a QSAR Study of 1,2-Benzisothiazol-3-one Derivatives

| Parameter | Description | Example Value/Finding | Reference |

|---|---|---|---|

| Biological Activity | Inhibitory concentration (IC₅₀) against a target, converted to pIC₅₀ (-log IC₅₀). | Caspase-3 Inhibition | brieflands.com |

| Statistical Method | Method used to build the predictive model. | Stepwise Multiple Linear Regression (SW-MLR) | brieflands.com |

| Key Descriptors | Molecular properties found to be important for activity. | Electronegativity, atomic masses, atomic van der Waals volumes, R--CX--R fragments. | brieflands.com |

| Model Validation (R²) | Correlation coefficient for the training set, indicates goodness of fit. | 0.91 | brieflands.com |

| Model Validation (Q²) | Leave-one-out cross-validation coefficient, indicates robustness. | 0.80 | brieflands.com |

Molecular Modeling for Drug Design and Optimization

Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules. In drug design, it is particularly focused on understanding the interaction between a small molecule (ligand), such as a 1,2-benzisothiazole derivative, and its biological target, typically a protein or enzyme.

Molecular docking is a key technique in this area. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This allows for the visualization and analysis of crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in the development of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors, molecular docking studies were used to gain insight into how these compounds bind to the active site of the enzyme. nih.gov Similarly, docking studies of benzenesulfonamide derivatives incorporating the 1,2-benzisothiazol-3(2H)-one-1,1-dioxide core were performed to investigate their binding affinity within the active site of the COX-2 enzyme, a target for anti-inflammatory drugs. nih.gov

The insights gained from molecular modeling are crucial for the optimization of lead compounds. By understanding the structure-activity relationship (SAR) at the molecular level, medicinal chemists can rationally design modifications to the ligand structure to enhance binding affinity, selectivity, and ultimately, therapeutic efficacy. This iterative process of design, synthesis, and testing, guided by computational models, accelerates the drug discovery process. nih.gov

Applications in Specialized Fields

Medicinal Chemistry and Pharmaceutical Development

The scaffold of 1,2-Benzisothiazol-3-amine (B112332) 1,1-dioxide is a cornerstone in the synthesis of a variety of pharmaceutical agents. Its derivatives have been extensively studied, demonstrating a broad spectrum of pharmacological effects, including antimicrobial and anti-inflammatory properties.

Building Block in Pharmaceutical Agent Synthesis

The molecular structure of 1,2-Benzisothiazol-3-amine 1,1-dioxide serves as a versatile starting point for the synthesis of more complex molecules. Its reactive amine group and the stable benzisothiazole ring system allow for the introduction of various functional groups, leading to the creation of libraries of compounds with potential therapeutic value. The synthesis of derivatives often involves modifications at the amine, the aromatic ring, or the nitrogen of the isothiazole ring, enabling the fine-tuning of their biological and physicochemical properties.

Development of Novel Antimicrobial Agents

Derivatives of 1,2-benzisothiazole (B1215175) have demonstrated significant potential as antimicrobial agents. Research has shown that compounds incorporating the 1,2-benzisothiazole moiety exhibit activity against a range of microbial pathogens. For instance, certain derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

One study confirmed the efficacy of 1,2-Benzisothiazol-3-amine derivatives against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Streptococcus faecium, and Staphylococcus aureus nih.gov. The broad-spectrum activity of these compounds makes them promising candidates for the development of new antibiotics to combat the growing challenge of antimicrobial resistance. Isothiazol-3(2H)-ones and their heterocyclic bioisomeric derivatives, including 1,2-benzisothiazol-3(2H)-ones, are recognized as potent industrial microbiocides with both antifungal and antibacterial properties nih.gov.

| Bacterial Strain | Gram Staining | Activity of 1,2-Benzisothiazol-3-amine Derivatives |

|---|---|---|

| Escherichia coli | Gram-negative | Effective nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Effective nih.gov |

| Bacillus subtilis | Gram-positive | Effective nih.gov |

| Streptococcus faecium | Gram-positive | Effective nih.gov |

| Staphylococcus aureus | Gram-positive | Effective nih.gov |

Therapeutic Candidates for Inflammatory Conditions

The 1,2-benzisothiazole scaffold is also a key component in the development of novel anti-inflammatory agents. Derivatives of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Two new series of 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives were synthesized and showed in vitro inhibitory activity against COX-1 and COX-2. wikipedia.org Specifically, benzenesulfonamide derivatives bearing a pyrazole moiety exhibited the highest anti-inflammatory activity, with a potency comparable to the well-known anti-inflammatory drug, celecoxib. wikipedia.org Furthermore, these compounds displayed a minimal ulcerogenic index when compared to indomethacin, suggesting a better gastrointestinal safety profile. wikipedia.org Molecular docking studies have further elucidated the interaction of these derivatives with the active site of the COX-2 enzyme, supporting their potential as selective COX-2 inhibitors. wikipedia.org

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives with five-membered heterocyclic rings or aryl hydrazones | COX-1/COX-2 | Benzenesulfonamides with a pyrazole moiety showed the highest anti-inflammatory activity, comparable to celecoxib. | wikipedia.org |

| - | Ulcerogenic Activity | The most active compounds exhibited a minimal ulcer index compared to indomethacin. | wikipedia.org |

Pharmacological Studies and Drug Intermediate Applications

Beyond its direct therapeutic potential, this compound and its derivatives are valuable as intermediates in the synthesis of various other pharmacologically active compounds. The unique chemical properties of the benzisothiazole ring system make it a useful synthon for constructing more complex molecular architectures. A computational study identified this compound as a common structure among compounds with good binding affinities to Apolipoprotein E4 (ApoE4), a target for Alzheimer's disease intervention herts.ac.uk. This suggests its potential as a scaffold for designing new therapeutic agents for neurodegenerative disorders.

Agrochemical and Crop Protection Applications

The biological activity of benzisothiazole derivatives extends to the field of agriculture, where they have been investigated for their potential as active ingredients in crop protection products.

Investigation as Pesticides and Herbicides

The biocidal properties of 1,2-benzisothiazole derivatives have led to their investigation as potential pesticides. The related compound, 1,2-benzisothiazol-3(2H)-one, is a known industrial biocide. While direct research on this compound as a primary pesticide is not extensively documented, the sodium salt of the closely related saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is listed as an inert ingredient in non-food use pesticide formulations in the United States. Furthermore, saccharin has been identified as a soil metabolite of certain sulfonylurea herbicides, indicating that this class of compounds is present and stable in agricultural environments. The broad-spectrum antimicrobial and fungicidal activities of benzisothiazole derivatives suggest their potential for development as active ingredients in formulations designed to protect crops from phytopathogenic microorganisms.

Antifungal Agents in Agriculture (e.g., rice blast disease)

The 1,2-benzisothiazole 1,1-dioxide framework is central to the development of agricultural fungicides, most notably in the management of rice blast disease, one of the most destructive afflictions of rice crops worldwide. missouri.edu The compound probenazole (3-allyloxy-1,2-benzisothiazole-1,1-dioxide), a derivative of this core structure, has been extensively used for over three decades as a plant-defense activator against this disease. nih.gov

Probenazole's mode of action is not based on direct antifungal activity; it does not strongly inhibit the germination of rice blast ( Magnaporthe grisea) conidia or its mycelial growth. nih.gov Instead, it operates by inducing Systemic Acquired Resistance (SAR) in the rice plant, effectively bolstering the plant's own defense mechanisms. nih.govresearchgate.net Research has shown that probenazole is metabolized within the plant into active compounds, including 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT), which is a potent chemical inducer of this resistance pathway. nih.gov This indirect action is a key reason why the development of resistance in the target pathogen has not been observed, despite its long-term use. nih.gov

Derivatives of 1,2-benzisothiazole-1,1-dioxide have demonstrated significant effectiveness in controlling rice blast, as detailed in various studies.

| Compound Derivative | Application Context | Observed Effect | Reference |

| Probenazole | Rice Blast (M. grisea) | Induces systemic acquired resistance (SAR) in rice. | nih.gov |

| 3-(2-propynyloxy)-1,2-benzisothiazole-1,1-dioxide | Rice Blast | Effective control of rice blast with low phytotoxicity. | google.com |

| 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT) | Active metabolite | Stimulates the SAR-signaling pathway upstream of salicylic acid accumulation. | nih.gov |

Induction of Plant Defenses by Related Compounds

Compounds structurally related to this compound, particularly saccharin, are recognized as effective plant defense activators. elsevierpure.com Saccharin, which shares the core benzisothiazole dioxide structure, is generated in plants from the agricultural chemical probenazole. elsevierpure.comresearchgate.net Its primary mechanism involves inducing Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants against various pathogens. nih.govresearchgate.net

The induction of SAR by saccharin and related compounds is predominantly mediated through the salicylic acid (SA) signaling pathway. nih.govelsevierpure.comresearchgate.net Research in the model plant Arabidopsis thaliana has elucidated this process:

Activation of SA Pathway : Exposure to saccharin leads to the accumulation of salicylic acid and the increased expression of SA-marker genes, such as PR1 and PR2 (Pathogenesis-Related genes). elsevierpure.comresearchgate.net

Suppression of JA Pathway : Concurrently, saccharin treatment often results in the suppression of the jasmonic acid (JA) signaling pathway, indicated by a decrease in the expression of JA-marker genes like VSP2 and PDF1.2. nih.govelsevierpure.com

Physical Defenses : This signaling cascade also leads to the reinforcement of physical barriers, such as increased callose deposition at the sites of potential infection. nih.govelsevierpure.com

This antagonistic interaction between the SA and JA pathways, modulated by saccharin, allows the plant to mount a defense that is highly specific and effective against certain biotrophic and hemibiotrophic pathogens, such as Pseudomonas syringae. elsevierpure.comapsnet.orgapsnet.org The effectiveness of saccharin as a defense inducer has been demonstrated across a range of plant species and pathogens. researchgate.netapsnet.org

| Plant Species | Pathogen | Key Defense Response | Reference |

| Arabidopsis thaliana | Pseudomonas syringae | Activation of SA-signaling, suppression of JA-signaling. | elsevierpure.com |

| Wheat | Zymoseptoria tritici | Upregulation of LOX and PR genes, leading to 77% lower disease severity. | apsnet.orgapsnet.org |

| Soybean | Phakopsora pachyrhizi (rust) | SAR induction, particularly effective when applied as a root drench. | researchgate.net |

| Tobacco | Tobacco Mosaic Virus (TMV) | Induction of systemic acquired resistance. | researchgate.net |

Materials Science and Industrial Applications

Exploration in Organic Semiconductors and Light-Emitting Diodes (LEDs)

The benzisothiazole scaffold and its related heterocyclic structures, such as benzothiadiazole, are subjects of significant research in materials science due to their unique electronic properties. These compounds are being explored for their potential use in organic electronic devices, including organic semiconductors and Organic Light-Emitting Diodes (OLEDs). researchgate.netfrontiersin.org